molecular formula C17H18N4 B5784237 N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine

N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine

Cat. No. B5784237
M. Wt: 278.35 g/mol
InChI Key: IESLVRFIHGPJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine, also known as DEPQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinazolinamines and is structurally similar to other compounds such as quinazoline and quinazolone. DEPQ has been found to have various biological activities, making it a useful tool for studying different physiological and biochemical processes.

Mechanism of Action

The exact mechanism of action of N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine is not fully understood. However, it has been suggested that it acts by inhibiting the activity of various enzymes. For example, N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has been found to inhibit the activity of protein kinase C by binding to its regulatory domain. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has been found to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has been shown to improve glucose tolerance in diabetic mice.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory. N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine is also stable and can be stored for long periods of time. However, N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has some limitations as well. It has been reported to have low solubility in water, which can limit its use in certain experiments. In addition, N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has been found to be toxic at high concentrations, which can limit its use in vivo.

Future Directions

N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has several potential future directions for scientific research. It can be used in studies related to cancer therapy, as it has been found to inhibit the proliferation of cancer cells. N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine can also be used in studies related to inflammation and diabetes, as it has been found to have anti-inflammatory and glucose-lowering effects. Further research is needed to fully understand the mechanism of action of N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine and its potential therapeutic applications.

Synthesis Methods

N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-chloropyridine with diethylamine to form 4-diethylamino-pyridine. This is followed by the reaction of the resulting compound with 2-chloro-4-nitroaniline to form N,N-diethyl-2-(4-nitrophenyl)-4-pyridinylamine. Finally, reduction of the nitro group using a reducing agent such as iron powder or tin chloride yields N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine.

Scientific Research Applications

N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has been extensively used in scientific research due to its various biological activities. It has been found to act as an inhibitor of various enzymes such as protein kinase C, protein kinase A, and tyrosine kinase. It has also been reported to have anti-inflammatory and anti-tumor properties. N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has been used in studies related to cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

N,N-diethyl-2-pyridin-4-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-3-21(4-2)17-14-7-5-6-8-15(14)19-16(20-17)13-9-11-18-12-10-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESLVRFIHGPJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-(pyridin-4-yl)quinazolin-4-amine

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